4-Fluorocinnamonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

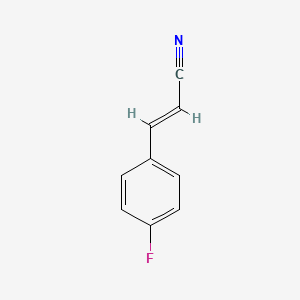

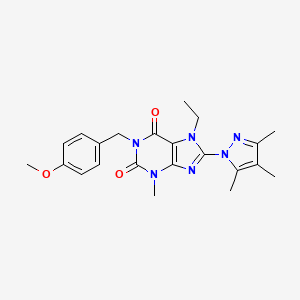

4-Fluorocinnamonitrile is a chemical compound with the molecular formula C9H6FN and a molecular weight of 147.15 . It is a solid substance with a boiling point of 65-75°C/0.2 mmHg and a melting point of 69-70°C . The IUPAC name for this compound is (2E)-3-(4-fluorophenyl)-2-propenenitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a solid substance with a boiling point of 65-75°C/0.2 mmHg and a melting point of 69-70°C . It has a molecular weight of 147.15 .

Scientific Research Applications

Antibacterial Activity

4-Fluorocinnamonitrile and its derivatives are significant in the field of antibacterial research. The fluoroquinolones, a class of antibiotics, include norfloxacin and ofloxacin, which are notable for their activities against gram-negative bacilli and cocci. These compounds work by targeting DNA gyrase, a crucial bacterial enzyme (Wolfson & Hooper, 1985).

Biosynthesis of Fluorinated Compounds

Fluorinated compounds like 4-fluorothreonine have been synthesized by certain Streptomyces species when grown in the presence of fluorine-containing substrates. This process demonstrates the biotechnological potential of organisms in producing fluorinated molecules (Sanada et al., 1986).

Neuromuscular Transmission

Studies have shown that fluorinated 4-quinolones, such as norfloxacin and ofloxacin, can affect neuromuscular transmission. This research has implications for understanding drug interactions in diseases that compromise neuromuscular transmission (Sieb, 1998).

Biotechnological Prospects

The natural production of fluorinated compounds, including 4-fluorothreonine, highlights the biotechnological prospects of the fluorinase enzyme. This enzyme is responsible for forming the C–F bond and has potential applications in synthesizing [18F]-labeled radiotracers for medical imaging (Carvalho & Oliveira, 2017).

Synthesis of Intermediates

This compound derivatives are key intermediates in the synthesis of various compounds. For instance, 2-Fluoro-4-bromobiphenyl, important in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, is synthesized using a practical method involving 2-fluoro-4-bromoaniline (Qiu et al., 2009).

Defluorination in Resistance Mechanisms

In 4-fluorothreonine producing strains, enzymes like threonine deaminase play a role in defluorination as a resistance mechanism. This highlights the metabolic pathways and resistance strategies of organisms producing fluorinated compounds (Wu & Deng, 2020).

Safety and Hazards

4-Fluorocinnamonitrile is classified as having acute toxicity, both orally and dermally. It can cause skin and eye irritation and may be harmful if inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWTVBZOOBKCKI-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24654-48-6 |

Source

|

| Record name | 24654-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2643307.png)

![Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2643313.png)

![3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2643314.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2643323.png)

![N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B2643327.png)